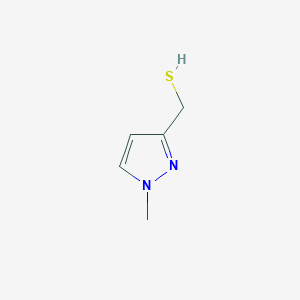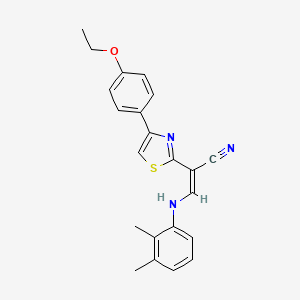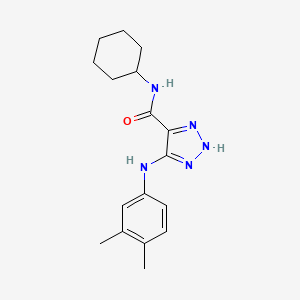
(1-methyl-1H-pyrazol-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-methyl-1H-pyrazol-3-yl)methanethiol” is a chemical compound with the CAS Number: 1555650-41-3 . It has a molecular weight of 128.2 .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H8N2S . The InChI code for this compound is 1S/C5H8N2S/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3 .Applications De Recherche Scientifique
Modification and Reactivity with Organotin and Metal Carbonyls
The modification of bis(pyrazol-1-yl)methanes by introducing chalcogen (S and Se) elements on the methine carbon has been explored, highlighting the synthesis of new organotin derivatives and their reactions with metal carbonyl compounds such as W(CO)5THF. These studies demonstrate the potential of these modified ligands in creating heterobimetallic compounds and exploring their coordination behavior (Tan, Song, & Tang, 2006).
Coordination Chemistry and Metal Complex Formation
Research has delved into the coordination behavior of bis(pyrazol-1-yl)methanes towards Co(II) and the unique C-H activation reaction with Ce(IV), leading to the synthesis of complexes with interesting structural features and potential applications in catalysis and material science (Blasberg et al., 2010).
Synthesis and Biological Activity of Diorganotin Derivatives
The synthesis and structural analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been reported, alongside an evaluation of their cytotoxic activity. This line of research opens avenues for the application of these compounds in medicinal chemistry and bioorganometallic chemistry (Li, Song, Dai, & Tang, 2010).
Organometallic Chemistry and Catalysis
Studies have also focused on the synthesis of Cp* iridium and rhodium complexes containing bidentate sp2-N-donor ligands, exploring their catalytic behaviors. These complexes have been shown to catalyze various reactions, indicating their utility in synthetic organometallic chemistry and as potential catalysts in industrial applications (Kennedy, Messerle, & Smith, 2007).
Photoluminescent Properties and Material Science
Research on the synthesis, crystal structures, and photoluminescent properties of bis(pyrazol-1-yl)methane derivatives and their Zn(II) halide complexes sheds light on their potential applications in the development of new photoluminescent materials. These findings could have implications for the design of optical devices and materials science (Wang et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include (1-methyl-1h-pyrazol-3-yl)methanethiol, have been known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in a way that results in significant biological changes . For example, a molecular simulation study justified the potent in vitro antipromastigote activity of a certain pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole derivatives can have significant effects at the molecular and cellular levels . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
(1-methylpyrazol-3-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVCTVNASONDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)
![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)
![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2749281.png)
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanehydrazide](/img/structure/B2749283.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)
![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2749288.png)
![N-(2-cyanophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2749289.png)
